
Spectroscopic Profile of Cinnamyl Acetoacetate:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cinnamyl acetoacetate

Cat. No.: B8749373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cinnamyl acetoacetate (CAS No: 57582-46-4), an organic ester with the molecular formula

C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol .[1] The document is intended to serve as a

valuable resource for researchers and professionals involved in drug development and organic

synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics.

Chemical Structure and Properties
Cinnamyl acetoacetate is structurally derived from cinnamyl alcohol and acetoacetic acid.[1]

This structure gives rise to interesting chemical properties, including the potential for keto-enol

tautomerism, a common feature of acetoacetate esters.[1] This equilibrium between the keto

and enol forms can influence its reactivity and spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed atomic structure of molecules.

Below are the predicted ¹H and ¹³C NMR data for cinnamyl acetoacetate. It is important to

note that these are predicted values and may differ slightly from experimentally obtained

spectra.

Predicted ¹H NMR Data
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The ¹H NMR spectrum of cinnamyl acetoacetate is expected to show distinct signals for both

the cinnamyl and acetoacetate moieties.[1] The presence of keto-enol tautomerism would

result in separate signals for each form.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Cinnamyl Acetoacetate[1]

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Notes

Phenyl Protons 7.20 - 7.50 Multiplet Aromatic region

Vinylic Proton (-CH=) 6.60 - 6.80 Doublet of Doublets
Trans coupling

expected

Vinylic Proton (=CH-) 5.0 (Enol form) Singlet
Characteristic of the

enol tautomer

Allylic Protons (-O-

CH₂-)
4.70 - 4.90 Doublet

Deshielded by

adjacent oxygen

α-methylene Protons

(-CH₂-)
3.5 (Keto form) Singlet

Characteristic of the

keto tautomer

Methyl Protons (-CH₃) 2.10 - 2.30 Singlet

Enolic Hydroxyl (-OH) ~12 (Enol form) Broad Singlet

Highly deshielded due

to intramolecular

hydrogen bonding

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Cinnamyl Acetoacetate
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Carbon Assignment
Predicted Chemical Shift

(ppm)
Notes

Carbonyl (Ketone) ~200

Carbonyl (Ester) ~167

Phenyl (quaternary) ~136

Phenyl (CH) 126 - 129 Multiple peaks expected

Vinylic (CH) 123 - 134 Two distinct signals

Allylic (-O-CH₂) ~65

α-carbon (CH₂) ~50 Keto form

α-carbon (=CH) ~90 Enol form

Methyl (CH₃) ~30

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of cinnamyl acetoacetate is expected to be characterized by strong absorptions

from its two carbonyl groups.

Table 3: Expected IR Absorption Bands for Cinnamyl Acetoacetate
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

C=O Stretch (Ester) 1735 - 1750 Strong

C=O Stretch (Ketone) 1705 - 1725 Strong

C=C Stretch (Alkene) 1640 - 1680 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak

C-O Stretch (Ester) 1000 - 1300 Strong

=C-H Bending (Alkene) 960 - 980 Strong (for trans)

C-H Bending (Aromatic) 690 - 900 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For cinnamyl acetoacetate (C₁₃H₁₄O₃), the molecular ion peak [M]⁺ would be

expected at m/z 218.

Table 4: Expected Mass Spectrometry Fragmentation for Cinnamyl Acetoacetate

m/z Possible Fragment Ion Notes

218 [C₁₃H₁₄O₃]⁺ Molecular Ion Peak

117 [C₉H₉]⁺ Cinnamyl cation

101 [C₅H₅O₂]⁺ Acetoacetate fragment

43 [C₂H₃O]⁺ Acetyl cation

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified cinnamyl acetoacetate
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

IR Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount of cinnamyl acetoacetate
in a volatile solvent (e.g., dichloromethane or acetone).

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

compound on the plate.

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer.

Detection: Detect the ions to generate the mass spectrum.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound like cinnamyl acetoacetate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Cinnamyl Acetoacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8749373#spectroscopic-data-of-cinnamyl-
acetoacetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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